molecular formula C19H13BrN2OS B2810033 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476668-97-0

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No.: B2810033
CAS No.: 476668-97-0
M. Wt: 397.29
InChI Key: SYAJBJOILAGTLU-NVNXTCNLSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiazole derivative.

    Acryloylation: The final step involves the acryloylation of the thiazole derivative with a methoxyphenylacrylonitrile precursor under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the thiazole ring and the bromophenyl group may contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with a chlorine atom instead of a bromine atom.

    (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with a fluorine atom instead of a bromine atom.

    (Z)-2-(4-(3-iodophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with an iodine atom instead of a bromine atom.

Uniqueness

The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-17-7-2-4-13(9-17)8-15(11-21)19-22-18(12-24-19)14-5-3-6-16(20)10-14/h2-10,12H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAJBJOILAGTLU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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